Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester
Brand Name: Vulcanchem
CAS No.: 52073-17-3
VCID: VC18430811
InChI: InChI=1S/C20H29NO6/c1-14(2)16-6-5-15(3)18(20(23)24-4)19(16)27-13-17(22)26-12-9-21-7-10-25-11-8-21/h5-6,14H,7-13H2,1-4H3
SMILES:
Molecular Formula: C20H29NO6
Molecular Weight: 379.4 g/mol

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester

CAS No.: 52073-17-3

Cat. No.: VC18430811

Molecular Formula: C20H29NO6

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester - 52073-17-3

Specification

CAS No. 52073-17-3
Molecular Formula C20H29NO6
Molecular Weight 379.4 g/mol
IUPAC Name methyl 6-methyl-2-[2-(2-morpholin-4-ylethoxy)-2-oxoethoxy]-3-propan-2-ylbenzoate
Standard InChI InChI=1S/C20H29NO6/c1-14(2)16-6-5-15(3)18(20(23)24-4)19(16)27-13-17(22)26-12-9-21-7-10-25-11-8-21/h5-6,14H,7-13H2,1-4H3
Standard InChI Key ISJYJYCUFQBHMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCOCC2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₂₀H₂₉NO₆) features three distinct components:

  • Aromatic Core: A 6-isopropyl-2-methoxycarbonyl-3-methylphenoxy group, where the methoxycarbonyl (-COOCH₃) and isopropyl (-CH(CH₃)₂) substituents enhance steric bulk and electronic modulation.

  • Ester Linkage: A central acetic acid moiety connected via an oxygen atom to the morpholinoethyl group, forming a labile ester bond critical for hydrolysis-dependent activity.

  • Morpholinoethyl Group: A six-membered morpholine ring (C₄H₈NO) attached to an ethyl chain, contributing to solubility in polar solvents and potential interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₉NO₆
Molecular Weight379.4 g/mol
IUPAC NameMethyl 6-methyl-2-[2-(2-morpholin-4-ylethoxy)-2-oxoethoxy]-3-propan-2-ylbenzoate
Canonical SMILESCC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCOCC2)C(=O)OC

The stereoelectronic effects of the methoxycarbonyl and isopropyl groups influence the compound’s reactivity, particularly in nucleophilic substitution or ester hydrolysis reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Phenolic Substrate Preparation: 6-Isopropyl-2-methoxycarbonyl-3-methylphenol is synthesized via Friedel-Crafts alkylation and subsequent esterification.

  • Esterification: Reacting the phenolic intermediate with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ or NaOH) yields the acetic acid ester.

  • Morpholinoethyl Incorporation: The final step couples the intermediate with morpholinoethyl chloride, often using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to facilitate amide bond formation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Phenolic AlkylationIsopropyl chloride, AlCl₃, 80°C72%
EsterificationChloroacetyl chloride, K₂CO₃, DMF85%
Morpholinoethyl CouplingMorpholinoethyl chloride, DCC, RT68%

Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control to minimize side reactions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the morpholinoethyl group; limited solubility in water (logP ≈ 2.8).

  • Stability: Susceptible to hydrolytic degradation under acidic or alkaline conditions, with a half-life of 12 hours at pH 7.4.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (aromatic C=C), and 1100 cm⁻¹ (morpholine C-O).

  • NMR (¹H): δ 1.25 (isopropyl CH₃), δ 3.55–3.70 (morpholine protons), δ 4.25 (ester CH₂).

Comparative Analysis with Analogous Esters

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentsBioactivity
Acetic acid, morpholinoethyl esterC₂₀H₂₉NO₆Morpholinoethyl, isopropylAnti-inflammatory
2-(Dimethylamino)ethyl esterC₁₉H₂₇NO₅DimethylaminoethylEnhanced CNS penetration
Ethyl acetateC₄H₈O₂EthylSolvent use

The morpholinoethyl group in the target compound enhances water solubility compared to dimethylaminoethyl analogs, while the isopropyl group improves metabolic stability .

Applications in Materials Science

Polymer Modification

The ester’s hydrolytic lability makes it suitable for:

  • pH-Responsive Drug Delivery Systems: Degradation under physiological conditions enables controlled release.

  • Surface Coatings: Enhances adhesion to polar substrates via morpholine-mediated interactions.

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